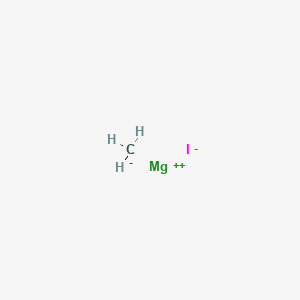
Magnesium(2+) iodide methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium(2+) iodide methanide is a chemical compound that consists of magnesium ions, iodide ions, and methanide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium(2+) iodide methanide can be synthesized through the reaction of magnesium iodide with methanide ions. One common method involves the reaction of magnesium metal with iodine to form magnesium iodide, which is then reacted with methanide ions under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the use of high-purity magnesium and iodine, along with methanide sources, to ensure the production of high-quality this compound. The reaction is conducted at elevated temperatures and pressures to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium(2+) iodide methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced to form magnesium metal and methanide ions.
Substitution: The iodide ions in the compound can be substituted with other halide ions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at high temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used. The reaction is conducted under an inert atmosphere.
Substitution: Halide exchange reactions can be performed using halide salts in an aqueous or organic solvent.
Major Products Formed
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and methanide ions.
Substitution: Magnesium halides (e.g., magnesium chloride, magnesium bromide).
Wissenschaftliche Forschungsanwendungen
Magnesium(2+) iodide methanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of magnesium(2+) iodide methanide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy. It can also interact with cellular components, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Magnesium(2+) iodide methanide can be compared with other similar compounds, such as:
Magnesium chloride: Similar in structure but contains chloride ions instead of iodide and methanide ions.
Magnesium bromide: Contains bromide ions instead of iodide and methanide ions.
Magnesium fluoride: Contains fluoride ions instead of iodide and methanide ions.
Uniqueness
This compound is unique due to the presence of methanide ions, which impart distinct chemical properties and reactivity compared to other magnesium halides. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
magnesium;carbanide;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPONVCMVLXBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3IMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)
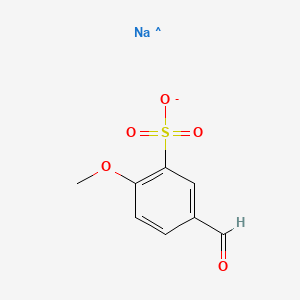
![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
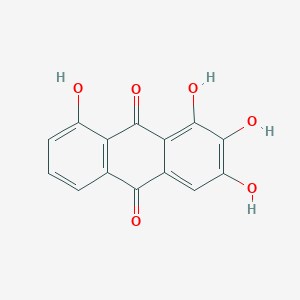
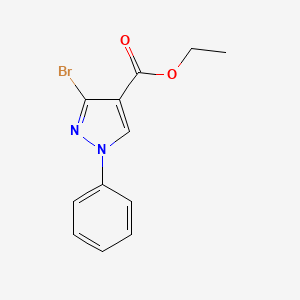
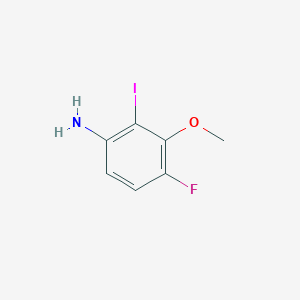
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)
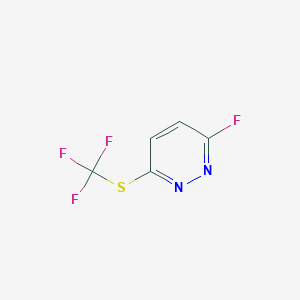
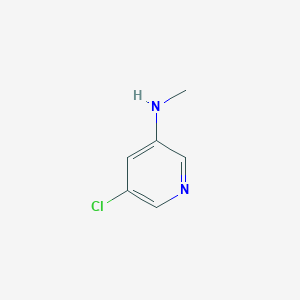
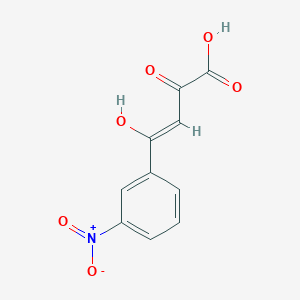
![4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759895.png)


![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)
